![molecular formula C20H19N3O5S B2417639 N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 683235-26-9](/img/structure/B2417639.png)
N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
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Description
N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as compound 1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Antibacterial Properties
The compound and its derivatives have shown potential in antibacterial studies. For instance, compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition
Several studies have focused on the enzyme inhibition properties of compounds with similar structures. For instance, certain derivatives have been evaluated for their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, showing promising activity (Khalid et al., 2012).
Anticonvulsant Effects
Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide have been investigated for their potential anticonvulsant properties. Some of these compounds have shown effectiveness in tests such as the maximal electroshock (MES) seizure test, suggesting their potential in treating conditions like epilepsy (Kamiński et al., 2011).
Molecular Docking and Cytotoxicity
In recent research, the molecular docking and cytotoxic effects of certain sulfonamide-derived isatins, which are structurally related to N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide, have been studied against cancer cell lines. These studies suggest the potential for these compounds in cancer treatment due to their significant cytotoxicity and apoptotic anti-angiogenic effects (Eldeeb et al., 2022).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-18(21-14-6-9-16-17(12-14)20(26)22-19(16)25)13-4-7-15(8-5-13)29(27,28)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,24)(H,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZUYFRFSDOSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
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